molecular formula C9H12N2O2 B15254622 2-[2-(Aminomethyl)phenoxy]acetamide

2-[2-(Aminomethyl)phenoxy]acetamide

Cat. No.: B15254622
M. Wt: 180.20 g/mol
InChI Key: KZHYCNKGHCDHBS-UHFFFAOYSA-N
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Description

Contextualization within Phenoxyacetamide Chemical Space

The phenoxyacetamide moiety forms the core of a diverse range of chemical entities investigated for their biological activities. This structural motif, characterized by a phenyl ring linked to an acetamide (B32628) group through an ether bond, serves as a versatile scaffold in drug discovery. nih.gov Phenoxyacetic acid, a closely related precursor, is a crystalline solid used in the manufacturing of various pharmaceuticals, pesticides, and dyes. smolecule.com Derivatives of phenoxyacetic acid have demonstrated a wide array of biological effects, including anti-inflammatory, antiviral, and anti-mycobacterial properties. smolecule.com

The broader class of acetamide derivatives is a cornerstone in medicinal chemistry, with members exhibiting a vast spectrum of pharmacological activities. smolecule.com These include anticancer, anticonvulsant, antimicrobial, and analgesic properties. nih.govsmolecule.com The simple acetamide structure, CH3CONH2, is derived from the condensation of acetic acid and ammonia (B1221849). nih.gov The incorporation of the phenoxy group into the acetamide structure creates the phenoxyacetamide core, which has been the subject of extensive research. Numerous studies have focused on synthesizing and evaluating the pharmacological potential of various phenoxyacetamide derivatives. nih.govsmolecule.com These investigations highlight the significance of this chemical class as a source of pharmacologically potent compounds, making it a key area for future research and development of novel therapeutic agents. nih.gov

Significance of the Aminomethylphenoxyacetamide Scaffold in Chemical Biology and Medicinal Chemistry Research

A chemical scaffold refers to the core structure of a molecule, which can be systematically modified with various functional groups to create a library of related compounds for biological screening. The aminomethylphenoxyacetamide scaffold, which defines the fundamental structure of 2-[2-(Aminomethyl)phenoxy]acetamide, holds potential significance in medicinal chemistry and chemical biology due to the combination of its constituent parts.

The discovery of new molecular scaffolds is a critical endeavor in drug development, as it allows for the exploration of novel chemical space and the identification of compounds with unique biological activities. researchgate.net For instance, the 7-amino-phenanthridin-6-one framework has been identified as a novel scaffold for inhibiting matrix metalloproteinases, which are relevant in conditions like stroke. researchgate.net The development of diverse compound libraries based on a central scaffold is a powerful strategy for discovering new therapeutic leads. nih.gov

The aminomethylphenoxyacetamide scaffold contains several key features that make it an interesting candidate for biological investigation. The primary amine of the aminomethyl group can act as a hydrogen bond donor and can be protonated at physiological pH, potentially interacting with biological targets such as enzymes or receptors. The phenoxyacetamide portion provides a rigid backbone that can be further functionalized to optimize binding affinity and selectivity. Research on related structures underscores the potential of this scaffold. For example, various phenoxyacetamide analogues have been synthesized and evaluated as potent and selective inhibitors of monoamine oxidases, which are important targets for antidepressant drugs. nih.gov Specifically, derivatives such as (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) have shown high inhibitory activity against these enzymes. nih.gov Furthermore, other phenoxyacetamide derivatives have been investigated for their anticancer and anti-inflammatory activities. americanelements.com The strategic combination of the amine and phenoxyacetamide motifs within the aminomethylphenoxyacetamide scaffold suggests its potential for interacting with a range of biological targets, making it a noteworthy structure for further exploration in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-[2-(aminomethyl)phenoxy]acetamide

InChI

InChI=1S/C9H12N2O2/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,5-6,10H2,(H2,11,12)

InChI Key

KZHYCNKGHCDHBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)OCC(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 2 Aminomethyl Phenoxy Acetamide and Its Derivatives

Established Reaction Pathways for Phenoxyacetamide Core Synthesis

The fundamental structure of a phenoxyacetamide is typically assembled through a two-stage process: the formation of a phenoxyacetic acid intermediate followed by an amidation reaction.

The first stage commonly employs the Williamson ether synthesis. In this step, a substituted or unsubstituted phenol (B47542) is deprotonated with a base, such as sodium hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction with an alpha-haloacetic acid derivative, most commonly chloroacetic acid or its esters (e.g., ethyl bromoacetate). wikipedia.orgnih.gov The reaction effectively links the phenol to the acetic acid moiety via an ether bond.

Once the phenoxyacetic acid or its corresponding ester is secured, the second stage involves the formation of the amide bond. This can be achieved through several standard amidation methods. numberanalytics.com If the ester was synthesized, it can be directly reacted with ammonia (B1221849) or a primary/secondary amine (aminolysis) to yield the desired acetamide (B32628). Alternatively, the phenoxyacetic acid can be activated before reacting with an amine. Common activating agents include thionyl chloride (to form an acyl chloride) or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate amide bond formation under milder conditions. numberanalytics.com

A representative reaction scheme is the treatment of a phenol with ethyl bromoacetate (B1195939) to yield an ethyl phenoxyacetate (B1228835) derivative, which is subsequently hydrolyzed to the carboxylic acid. nih.gov This acid is then coupled with an amine source to produce the final phenoxyacetamide.

Synthesis of the Aminomethyl Moiety

Introducing the aminomethyl group (-CH₂NH₂) specifically at the ortho position to the phenoxy ether linkage is a key synthetic challenge. Several strategies have been developed to achieve this regioselectivity.

One classical, indirect approach is through the functionalization of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) derivatives. The aldehyde group can be converted to an amine via reductive amination . wikipedia.orglibretexts.org This process involves the reaction of the aldehyde with an amine (like ammonia or a protected amine equivalent) to form an intermediate imine or enamine, which is then reduced in situ to the desired aminomethyl group. youtube.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride, which are mild enough not to reduce the initial aldehyde but will readily reduce the protonated imine intermediate. libretexts.orgyoutube.com

Another strategy involves the reduction of a nitrile. For instance, a cyanophenol can be used as a starting material. The cyano group (-CN) can be reduced to an aminomethyl group (-CH₂NH₂) using potent reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Palladium on carbon (Pd-C) under a hydrogen atmosphere. mdpi.com

More recently, direct C-H activation methods have emerged as powerful tools for ortho-aminomethylation of phenols. These methods forge the C-C bond directly at the ortho position without pre-functionalization. Examples include:

Copper(II)-catalyzed ortho-selective aminomethylation of free phenols with potassium aminomethyltrifluoroborates under mild, aerobic conditions. acs.orgnih.gov

Iodine-catalyzed ortho-aminomethylation in aqueous media, offering a transition-metal-free alternative. rsc.org

Chromium-catalyzed direct ortho-aminomethylation which shows excellent site selectivity. acs.org

These modern methods provide efficient and direct access to ortho-aminomethyl phenols, which can then be used in the Williamson ether synthesis described previously to build the final 2-[2-(aminomethyl)phenoxy]acetamide molecule.

Strategies for Derivatization and Analog Generation in Research

To explore the structure-activity relationships (SAR) of this compound, researchers synthesize a variety of analogs by modifying different parts of the molecule.

Side-chain modifications typically refer to alterations of the acetamide functional group, specifically by replacing the terminal -NH₂ with substituted amines. This is most readily achieved during the core synthesis. Instead of using ammonia for the amidation step, various primary or secondary amines can be employed to generate N-substituted or N,N-disubstituted phenoxyacetamides. numberanalytics.com

The diversity of commercially available amines allows for the introduction of a wide array of functional groups, including alkyl chains, aromatic rings, and heterocyclic systems. This strategy is guided by the need to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. The principles are similar to those used in peptide synthesis, where the amide bond is a central feature and its flanking groups are systematically varied to optimize biological interactions. acs.orgnih.gov

Table 1: Examples of Amine Reagents for Side-Chain Derivatization

Amine ReagentResulting Side-ChainPotential Property Change
Methylamine-NHCH₃Increased lipophilicity
Benzylamine-NHCH₂PhIntroduction of aromatic group
MorpholineN-morpholinylIncreased polarity/solubility
PiperidineN-piperidinylIntroduction of a basic nitrogen

Modification of the phenyl ring is another key strategy for generating analogs. The introduction of various substituents can profoundly influence the electronic properties and conformation of the entire molecule. The phenoxy group (-OR) is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) reactions. lecturio.commasterorganicchemistry.com

This allows for the introduction of a wide range of substituents onto the aromatic ring of either the starting phenol or the phenoxyacetic acid intermediate. Common EAS reactions include:

Halogenation: Introducing chloro, bromo, or iodo groups using reagents like Cl₂, Br₂, or I₂ with a Lewis acid catalyst.

Nitration: Adding a nitro group (-NO₂) using a mixture of concentrated nitric and sulfuric acids. The nitro group can subsequently be reduced to an amino group.

Friedel-Crafts Alkylation/Acylation: Attaching alkyl or acyl groups to the ring.

The position and nature of these substituents are critical. For instance, electron-withdrawing groups like halogens or nitro groups can alter the pKa of the phenolic hydroxyl or the aminomethyl group, while bulky alkyl groups can introduce steric hindrance that may favor a particular molecular conformation. nih.gov Studies on related phenoxyacetic acid derivatives have shown that substituents like bromo or chloro groups significantly impact biological activity. nih.gov

Advanced Synthetic Techniques Applied to Phenoxyacetamides

To improve the efficiency and sustainability of synthesis, modern techniques are being applied to the production of phenoxyacetamides and related compounds.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in medicinal chemistry for its ability to dramatically reduce reaction times, increase product yields, and often improve product purity compared to conventional heating methods. youtube.com The technique relies on the efficient heating of polar molecules and ions through dielectric heating, leading to rapid temperature increases within the reaction vessel. youtube.com

This technology is highly applicable to the synthesis of this compound and its derivatives. For example, the synthesis of acetamide derivatives via the reaction of chloroacetyl chloride with various amines has been successfully performed under microwave irradiation, showing significant improvements in reaction time and yield. nih.gov Similarly, key reactions such as the formation of heterocyclic rings in flavonoid synthesis have been accelerated using microwaves. nih.gov Given that the steps in phenoxyacetamide synthesis, such as Williamson ether synthesis and amidation, involve polar reagents and intermediates, they are excellent candidates for optimization using MAOS. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Amidation

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time Several hours (e.g., 1-24 h)Several minutes (e.g., 5-15 min) nih.govnih.gov
Temperature Reflux temperature of solventOften superheated above boiling point youtube.com
Yield Moderate to goodOften higher than conventional rsc.org
Energy Efficiency LowerHigher, due to direct heating youtube.com

Solid-Phase Synthesis Approaches

The synthesis of this compound and its derivatives can be adapted to solid-phase methodologies, which offer significant advantages for library generation and purification. This approach typically involves the immobilization of a key building block onto a solid support, followed by sequential chemical transformations, and concluding with the cleavage of the target molecule from the resin.

A plausible solid-phase strategy for synthesizing derivatives of this compound would commence with the anchoring of a suitably protected phenoxyacetic acid precursor to a resin. For instance, a protected 2-(carboxymethoxy)benzoic acid could be attached to a Wang or Rink amide resin. The aminomethyl functionality would be introduced from a protected precursor, such as a phthalimide-protected aminomethyl group, or generated from a precursor like a cyanobenzyl group attached to the phenolic ring.

The general workflow would involve:

Immobilization: Attaching a protected starting material, such as 2-formylphenoxyacetic acid or a protected version of 2-(hydroxymethyl)phenoxyacetic acid, to a solid support.

Modification: Carrying out the necessary chemical transformations on the resin-bound intermediate. This could include the conversion of a formyl group to an aminomethyl group via reductive amination.

Amide Formation: Coupling the resin-bound phenoxyacetic acid with an amine to form the desired acetamide.

Cleavage: Releasing the final compound from the solid support using an appropriate cleavage cocktail, often an acidic solution such as trifluoroacetic acid (TFA).

This methodology has been successfully applied to the synthesis of complex molecules containing related structural motifs. For example, the solid-phase synthesis of dual histone deacetylase-cyclooxygenase (HDAC-COX) inhibitors has been reported, where linker fragments are attached to a solid phase, followed by coupling with cap groups and subsequent cleavage. mdpi.com Such established protocols provide a strong foundation for the development of a specific solid-phase synthesis route for this compound and its chemical library.

Table 1: Conceptual Solid-Phase Synthesis Strategy

Step Description Reagents and Conditions (Illustrative)
1. Resin Loading Attachment of a protected phenoxyacetic acid derivative to the solid support. 2-Formylphenoxyacetic acid, Wang Resin, DIC/DMAP
2. Reductive Amination Conversion of the aldehyde to a protected amine. NH4OAc, NaBH3CN
3. Deprotection Removal of temporary protecting groups if necessary. e.g., Hydrazine for phthalimide (B116566) removal
4. Acetamide Formation Formation of the primary amide. Fmoc-NH2, DIC, HOBt; then piperidine
5. Cleavage Release of the final compound from the resin. 95% TFA in water

Reaction Yield Optimization and Purity in Research Synthesis

The optimization of reaction yield and the assurance of high purity are critical aspects of the research and development of synthetic routes for this compound and its derivatives. Several factors, including reaction time, temperature, solvent, and the choice of reagents, can significantly influence the outcome of the synthesis.

In the solution-phase synthesis of phenoxyacetamide derivatives, yields can vary widely depending on the specific substituents and reaction conditions. For instance, in a multi-step synthesis of novel 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide derivatives, the yield for an intermediate, 2-chloro-N-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide, was reported to be 78%. researchgate.net The subsequent reaction to form the final phenoxyacetamide products resulted in yields ranging from 61% to 75%. researchgate.net

Studies on general amide synthesis have shown that reaction time and temperature are crucial variables. An investigation into an amide synthesis revealed that while longer reaction times could increase the crude product yield, they did not necessarily improve the purity of the final compound. biotage.com In some cases, shorter reaction times produced a purer product, suggesting that by-product formation increases with extended reaction duration. biotage.com Similarly, the choice of solvent and reaction temperature can have a substantial impact. For the synthesis of 2-amino-N-benzylbenzamide, reactions conducted in water at 100 °C yielded a purer product compared to those carried out in ethyl acetate (B1210297) at various temperatures. biotage.com

Modern techniques such as microwave irradiation and ultrasound have been employed to improve reaction outcomes for phenoxyacetamide-related structures. nih.govresearchgate.net Microwave-assisted synthesis, often performed solvent-free, can significantly reduce reaction times and improve yields. nih.gov Ultrasound irradiation also offers a method to accelerate reactions and increase yields. nih.gov

Purity is typically assessed using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. Purification is commonly achieved through recrystallization or column chromatography. researchgate.net

Table 2: Reported Yields for Phenoxyacetamide Derivative Synthesis

Compound Type Synthetic Step Reported Yield (%) Reference
2-Chloro-N-cycloalkyl-acetamide Chloroacetylation of amine 69 - 78% researchgate.net
Substituted phenoxyacetamides Phenol condensation 61 - 75% researchgate.net
4-Chlorophenoxyacetic acid Williamson ether synthesis 90% researchgate.net

Ultimately, achieving optimal yield and purity for the synthesis of this compound requires a systematic study of reaction parameters, balancing product formation against the generation of impurities.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 2 Aminomethyl Phenoxy Acetamide Analogs

Systematic Exploration of Structural Variations on Biological Activity

The biological activity of 2-[2-(Aminomethyl)phenoxy]acetamide analogs is intricately linked to their chemical structure. Systematic modifications to different parts of the molecule have revealed key insights into their mechanism of action.

The Phenoxy Ring: The aromatic phenoxy ring is a crucial component. The nature and position of substituents on this ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity for target proteins. For instance, in a series of phenethylamine (B48288) derivatives, the presence of alkyl or halogen groups at the para position of the phenyl ring was found to have a positive effect on binding affinity to the 5-HT2A receptor. biomolther.org Conversely, introducing an alkoxy or nitro group at the same position led to a decrease in affinity. biomolther.org

The Acetamide (B32628) Moiety: The acetamide group plays a significant role in the molecule's biological activity, often participating in key hydrogen bonding interactions with the target. Variations in this part of the scaffold, such as altering the substitution on the amide nitrogen, can modulate properties like lipophilicity and metabolic stability.

The Aminomethyl Group: The aminomethyl side chain, with its basic amino group, is often critical for forming salt bridges or hydrogen bonds with acidic residues in the binding pocket of a biological target. The basicity (pKa) and steric bulk around the nitrogen atom are important factors. For example, in phenethylamine derivatives, an aromatic group at the R3 position (attached to the nitrogen of the ethylamine (B1201723) backbone) increased binding affinity for the 5-HT2A receptor, particularly when the aromatic ring contained an oxygen-containing group at the ortho position. biomolther.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. crpsonline.comresearchgate.net These models are valuable for predicting the activity of newly designed compounds and for providing insights into the molecular properties that are most important for activity. crpsonline.comresearchgate.net

The foundation of a predictive QSAR model lies in the selection of appropriate molecular descriptors. These numerical values represent different physicochemical properties of the molecules. For phenoxyacetamide analogs, a variety of descriptors are often considered:

Electronic Descriptors: These describe the electronic aspects of a molecule. In a QSAR study on phenoxyacetamide analogs as monoamine oxidase (MAO) inhibitors, the Highest Occupied Molecular Orbital (HOMO) energy was found to be a significant descriptor. crpsonline.comcrpsonline.com A negative correlation with HOMO indicated that the presence of an electrophilic group could increase the activity. crpsonline.comcrpsonline.com

Steric Descriptors: These relate to the size and shape of the molecule. Molecular Weight (MW) is a commonly used steric descriptor. In the same study of MAO inhibitors, a positive correlation with MW was observed, suggesting that bulkier or higher molecular weight compounds are important for better inhibitory activity. crpsonline.comcrpsonline.com

Hydrophobic Descriptors: These quantify the lipophilicity of a compound, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

Topological Descriptors: These are numerical indices that describe the connectivity and branching of a molecule's structure.

A 2D-QSAR study on 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors utilized descriptors such as SssNHE-index (an electrotopological state index for nitrogen), slogp (a calculated logP), T_O_N_1, and T_2_Cl_1 (topological indices). ijpacr.com

To ensure the reliability and predictive power of a QSAR model, it must undergo rigorous statistical validation.

Internal Validation: This process assesses the internal consistency of the model. A common technique is cross-validation, which yields a cross-validated squared correlation coefficient (q²). A QSAR model for phenoxyacetamide derivatives as MAO inhibitors showed a good q² of 0.8376. crpsonline.comcrpsonline.com Another study on acetamide derivatives as MAO-A inhibitors reported a Q² of 0.92. researchgate.net

External Validation: This involves testing the model's ability to predict the activity of an external set of compounds that were not used in the model's development. The predictive ability is often expressed as a predictive r² (pred_r²). For a 2D-QSAR model of 2-phenoxy-N-phenylacetamide derivatives, a pred_r² of 0.7128 was achieved. ijpacr.com A 3D-QSAR model for the same series showed an even better pred_r² of 0.8480. ijpacr.com

QSAR Model Validation Statistics for Phenoxyacetamide Derivatives
Parameter Value
MAO Inhibitors
0.9033 crpsonline.comcrpsonline.com
0.8376 crpsonline.comcrpsonline.com
MAO-A Inhibitors
r0.93271 researchgate.net
0.8509 researchgate.net
0.92 researchgate.net
r² pred0.764 researchgate.net
HIF-1 Inhibitors (2D-QSAR)
0.9469 ijpacr.com
0.8933 ijpacr.com
pred_r²0.7128 ijpacr.com
HIF-1 Inhibitors (3D-QSAR)
0.9672 ijpacr.com
pred_r²0.8480 ijpacr.com

Conformational Analysis and its Influence on Biological Interaction

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. nih.govslideshare.net Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule. slideshare.net For flexible molecules like this compound, which have several rotatable bonds, this analysis is particularly important. Computational methods are employed to explore the conformational space and determine the preferred spatial arrangement of the key pharmacophoric features. slideshare.net Understanding the bioactive conformation is essential for designing more rigid analogs that are pre-organized for optimal binding, which can lead to increased potency and selectivity. nih.gov

Pharmacophore Modeling and Lead Generation

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. nih.govresearchgate.net These models are generated based on the structures of known active compounds. nih.govresearchgate.net For the this compound scaffold, a pharmacophore model would likely include features such as a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (from the acetamide carbonyl), and an aromatic/hydrophobic center (the phenoxy ring).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. frontiersin.org This process, known as virtual screening, is a powerful tool for lead generation, enabling the identification of new chemical scaffolds with the potential for the desired biological activity. frontiersin.org

Exploration of Bioisosteric Replacements within the Phenoxyacetamide Framework

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties. cambridgemedchemconsulting.comnih.govresearchgate.net This approach can lead to improvements in potency, selectivity, metabolic stability, or other pharmacokinetic properties. cambridgemedchemconsulting.comnih.govresearchgate.net

Computational Chemistry and Molecular Modeling Applications in Research on 2 2 Aminomethyl Phenoxy Acetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool for understanding the structural basis of molecular recognition.

Binding Mode Prediction and Validation

Molecular docking simulations are frequently employed to predict how acetamide (B32628) derivatives interact with the active sites of target proteins. In studies on closely related N-(2-aminophenyl)-2-(phenoxy) acetamide compounds, docking has been used to elucidate binding modes with various enzymes. For instance, the anticancer activity of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was investigated through in silico modeling targeting the VEGFr receptor. researchgate.netresearchgate.net The docking results for this related compound revealed a significant binding energy of -6.24 kJ/mol, indicating a stable interaction within the receptor's active site. researchgate.net

Similarly, docking studies on N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide against the matrix metalloproteinase-2 (MMP-2) enzyme showed binding energies ranging from -6.49 to -7.48 kcal/mol. nih.gov The analysis of the docked pose highlighted crucial intermolecular hydrogen bonds between the ligand and various amino acid residues of the protein, which stabilizes the ligand-receptor complex. nih.gov The process typically involves preparing the ligand structure using software like ChemDraw, minimizing its energy, and then using a docking program such as AutoDockTools to simulate the binding event with the target protein structure, often retrieved from the Protein Data Bank (PDB). nih.gov

Table 1: Example of Molecular Docking Results for a Related Phenoxyacetamide Derivative

Compound Target Protein Binding Energy (kcal/mol) Interacting Residues (Example)
N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide MMP-2 -7.48 Not specified
(2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide) COX-2 -8.9 Not specified

This table presents data from studies on compounds structurally related to 2-[2-(Aminomethyl)phenoxy]acetamide to illustrate the application of molecular docking. researchgate.netnih.govsemanticscholar.org

Virtual Screening for Novel Ligands

Beyond analyzing single compounds, computational methods are used to screen large libraries of molecules to identify potential new ligands. A crystallographic fragment screen of the enzyme NOTUM, which is involved in regulating Wnt signaling, identified a 2-phenoxyacetamide (B1293517) fragment as a modest inhibitor with an IC50 of 33 μM. nih.gov This "hit" served as a starting point for a structure-based drug design (SBDD) campaign. By analyzing the X-ray co-crystal structure of the fragment bound to the enzyme, researchers were able to guide the synthesis of more potent analogues, leading to the development of inhibitors with significantly improved activity. nih.gov This highlights how computational and experimental screening can be synergistically used to discover and optimize novel ligands based on the 2-phenoxyacetamide scaffold.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of a predicted binding pose and exploring the conformational landscape of the ligand within the binding site. In research on phenylacetamide derivatives as potential antidepressants, MD simulations were performed to understand the time-dependent interactions of the most active compound with its target, monoamine oxidase A (MAO-A). nih.gov Such simulations can confirm that the key interactions observed in docking, like hydrogen bonds and hydrophobic contacts, are maintained over time, thus validating the stability of the complex.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and intermolecular interactions.

Density Functional Theory (DFT) Studies for Electronic Structure

DFT is widely used to study the electronic structure of acetamide derivatives. nih.gov A key application is the calculation of the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov

For the related compound N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations yielded a HOMO-LUMO gap of 5.406 eV, suggesting the molecule is highly stable and less reactive. nih.gov The analysis also showed that the HOMO is distributed over the entire molecule, while the LUMO is concentrated over the aminophenyl ring. nih.gov These calculations are typically performed using software like Gaussian with specific basis sets, such as B3LYP/6-311++G(d,p). researchgate.net

Table 2: Example of Frontier Molecular Orbital Energies for a Related Acetamide Derivative

Parameter Energy (eV)
E (HOMO) -5.996
E (LUMO) -0.590

This table shows calculated FMO data for N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide as an example of DFT application. nih.gov

Conformational Energy Landscape Analysis

Understanding the three-dimensional structure and conformational preferences of a molecule is vital for drug design. The conformational landscape of phenoxyacetamide derivatives is often investigated using a combination of experimental techniques like X-ray crystallography and theoretical calculations. For N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, single-crystal X-ray diffraction revealed an orthorhombic crystal system and provided precise data on bond lengths and angles. researchgate.netresearchgate.net A key conformational feature, the dihedral angle between the two benzene (B151609) rings, was determined to be 39.72°. researchgate.net

In addition to experimental methods, DFT calculations are used to optimize the molecular geometry and identify stable, low-energy conformations. researchgate.netresearchgate.net These theoretical studies complement experimental data and allow for the exploration of conformations that may exist in solution or when bound to a receptor, providing a comprehensive understanding of the molecule's structural dynamics.

Computational Approaches in Lead Optimization and Drug Design

The application of computational chemistry and molecular modeling in the research of this compound is a specialized field that seeks to understand and predict the behavior of this molecule at a subatomic level. These computational techniques are instrumental in the early phases of drug discovery, particularly in lead optimization and rational drug design, by providing insights that guide the synthesis and evaluation of more potent, selective, and metabolically stable derivatives. By simulating complex molecular interactions, researchers can prioritize the most promising candidates for further experimental investigation, thereby accelerating the development timeline and reducing costs.

Fragment-Based Drug Discovery (FBDD) Integration

Fragment-Based Drug Discovery (FBDD) is a powerful strategy in modern drug design that begins with the identification of low-molecular-weight fragments that bind to a biological target. These fragments are then grown or linked together to create a more potent lead compound. In the context of this compound, an FBDD approach would involve deconstructing the molecule into its constituent fragments, such as the aminomethylphenoxy group and the acetamide moiety.

Computational methods are central to this process. Techniques like virtual fragment screening can be employed to dock a library of fragments against the binding site of a target protein, identifying those with favorable binding energies and interaction patterns. Once initial fragments are identified, computational tools can guide their optimization. For instance, the aminomethylphenoxy scaffold of this compound could serve as a starting point, with computational models suggesting modifications to the acetamide portion to enhance target affinity and selectivity. This iterative process of computational design, followed by synthetic elaboration and experimental validation, is a hallmark of successful FBDD campaigns.

Ligand Efficiency Metrics in Design

Ligand efficiency (LE) metrics are crucial in the optimization phase of drug discovery, providing a way to assess the quality of a compound's binding affinity in relation to its size. These metrics help to ensure that increases in potency are not simply due to an increase in molecular weight, which can often lead to poor pharmacokinetic properties. Key ligand efficiency metrics include Ligand Efficiency (LE), Binding Efficiency Index (BEI), and Surface-Efficiency Index (SEI).

In the design of analogs of this compound, these metrics would be applied to guide the selection of modifications that provide the most significant improvement in binding affinity per atom added. For example, if a series of analogs were designed by modifying the acetamide group, their LE values would be calculated and compared. This allows researchers to identify which substitutions are most efficient at forming favorable interactions with the target.

Table 1: Hypothetical Ligand Efficiency Metrics for this compound Analogs

CompoundMolecular Weight ( g/mol )pIC50Ligand Efficiency (LE)
This compound180.216.00.33
Analog A194.246.50.33
Analog B208.277.20.35
Analog C222.307.30.33

This table presents a hypothetical scenario for illustrative purposes, as specific experimental data for this compound analogs is not publicly available.

Machine Learning and Artificial Intelligence in Compound Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets to predict the properties of novel compounds. In the context of this compound, ML models could be trained on existing structure-activity relationship (SAR) data for related compounds to predict the biological activity of new, untested analogs.

These predictive models can be used in several ways. For instance, a quantitative structure-activity relationship (QSAR) model could be developed to correlate the structural features of this compound derivatives with their target affinity. Generative AI models could also be employed to design entirely new molecules based on the core scaffold of this compound, optimized for desired properties such as high potency and low toxicity. By leveraging the predictive power of AI, researchers can explore a much larger chemical space than would be possible with traditional methods alone, significantly increasing the chances of discovering a successful drug candidate.

Analytical Characterization and Structural Elucidation Methods in Research for 2 2 Aminomethyl Phenoxy Acetamide

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable tools for elucidating the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of a compound like 2-[2-(Aminomethyl)phenoxy]acetamide, distinct signals would be expected for the different types of protons. The aromatic protons on the phenoxy ring would typically appear in the range of 6.8-7.5 ppm. The chemical shift of the aminomethyl protons (-CH₂-NH₂) would likely be observed around 3.8-4.2 ppm, while the protons of the acetamide (B32628) group (-CH₂-C=O) would resonate at a slightly different frequency. The amide protons (-NH₂) would appear as a broad signal, the position of which can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, one would expect to see signals for the carbonyl carbon of the amide group at the lower field end of the spectrum (around 170 ppm), followed by the aromatic carbons (typically 110-160 ppm), and finally the aliphatic carbons of the aminomethyl and acetamide methylene (B1212753) groups in the upfield region.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound Analogs

Proton TypeAnalog CompoundTypical Chemical Shift (ppm)
Aromatic (C₆H₄)2-Aminophenol chemicalbook.comresearchgate.net6.6 - 7.2
Aminomethyl (CH₂-NH₂)2-(Aminomethyl)phenol uq.edu.au~3.9
Phenolic OH2-Aminophenol chemicalbook.comresearchgate.netVariable (broad)
Amine (NH₂)Aniline Derivatives rsc.orgVariable (broad)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Key expected vibrational frequencies include the N-H stretching of the primary amine and the amide, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong absorption that would be expected around 1650-1680 cm⁻¹. The C-O-C stretching of the ether linkage would likely be observed in the 1200-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for Phenoxyacetamide nist.gov

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Amide (N-H)Stretching3400 - 3200
Carbonyl (C=O)Stretching~1670
Ether (C-O-C)Asymmetric Stretching~1240
Aromatic (C=C)Stretching1600 - 1450

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also be used to deduce structural information from the fragmentation patterns of the molecule.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. Fragmentation of the molecular ion would likely involve cleavage of the ether bond, the bond between the aminomethyl group and the aromatic ring, and the amide bond, leading to characteristic fragment ions that can help to confirm the proposed structure. For the related compound 2-(phenoxymethyl)aniline, predicted m/z values for various adducts have been calculated, such as [M+H]⁺ at 200.10700. uni.lu

X-ray Crystallography for Absolute Structure Determination and Co-crystal Analysis

X-ray crystallography is a technique that allows for the determination of the three-dimensional arrangement of atoms within a crystalline solid. bohrium.com By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated, which can be mathematically transformed into a model of the electron density and thus the atomic positions.

This method provides the absolute configuration and conformation of the molecule in the solid state. For a molecule like this compound, X-ray crystallography could reveal the bond lengths, bond angles, and torsional angles, providing a detailed picture of its molecular geometry. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which govern the crystal packing. researchgate.net The formation of co-crystals with other molecules can also be studied using this technique, which is crucial for understanding solid-state properties. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. chromatographyonline.com For a compound like this compound, a reversed-phase HPLC method would likely be employed for purity assessment. researchgate.net

In a typical reversed-phase setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. lcms.cz The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of both polar (amine, amide) and nonpolar (aromatic ring) groups in this compound would influence its retention behavior. mtc-usa.com A UV detector is commonly used for aromatic compounds, set to a wavelength where the analyte exhibits strong absorbance. The purity of the sample can be determined by the area percentage of the main peak in the chromatogram. HPLC can also be used for the preparative isolation of the compound from a reaction mixture. nih.gov

Interactive Data Table: Typical HPLC Parameters for Analysis of Aromatic Amines lcms.cznih.gov

ParameterTypical Value/Condition
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water or Methanol/Water with formic acid
DetectionUV-Vis or Mass Spectrometry (MS)
Flow Rate0.2 - 1.0 mL/min
Injection Volume5 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical method for the separation, identification, and structural elucidation of volatile and semi-volatile compounds. For the analysis of this compound, GC-MS is instrumental in determining its molecular weight and revealing intricate structural details through its mass fragmentation pattern.

Given the presence of polar primary amine and amide functional groups, direct analysis by GC can be challenging, often leading to poor chromatographic peak shapes and potential thermal degradation. researchgate.netiu.edu To mitigate these issues, derivatization is a common and often necessary sample preparation step. gcms.cz This process involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its behavior within the GC system. researchgate.net For compounds containing primary amines and amides, silylation or acylation are frequently employed techniques. nih.govsigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation agents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to replace the active hydrogens on the nitrogen atoms, resulting in derivatives that are more amenable to GC analysis. iu.edu

Upon introduction into the mass spectrometer, the analyte is typically ionized by electron ionization (EI), which induces fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The stability of the aromatic ring in this compound suggests that a discernible molecular ion peak should be observable. whitman.edu

The fragmentation of the molecule is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. For this compound, several key fragmentation pathways can be anticipated:

α-Cleavage: A characteristic fragmentation of primary amines involves the cleavage of the bond adjacent to the nitrogen atom. libretexts.orgjove.comyoutube.com

Amide Bond Cleavage: The amide linkage is another potential site of fragmentation. nih.gov

Ether Bond Cleavage: Aromatic ethers are known to fragment at the C-O bond. whitman.edublogspot.commiamioh.edu

Detailed Research Findings

Although specific, published GC-MS studies for this compound are scarce, a theoretical fragmentation pattern can be constructed based on well-established principles of mass spectrometry for its constituent functional groups. The molecular weight of the compound is 180.21 g/mol .

A primary fragmentation pathway would likely be the α-cleavage of the aminomethyl group, leading to the formation of a highly stable immonium ion with an m/z of 30 ([CH₂NH₂]⁺). libretexts.orgyoutube.com This fragment is often the base peak in the mass spectra of primary amines.

Another significant fragmentation would involve the cleavage of the ether linkage. The bond between the phenoxy oxygen and the methylene bridge is a likely point of scission. This could result in a fragment corresponding to the phenoxy cation at m/z 93. blogspot.com Subsequent loss of a carbon monoxide molecule from this fragment could lead to the formation of a cyclopentadienyl (B1206354) cation at m/z 65. The phenyl cation at m/z 77 is also a common fragment for aromatic compounds. blogspot.com

Cleavage of the bond between the benzyl (B1604629) carbon and the oxygen atom could yield a tropylium-like ion at m/z 107. The amide group itself can fragment, producing a peak at m/z 44, corresponding to the acetamide radical cation.

Based on these principles, a hypothetical data table of the major fragments for this compound can be constructed.

m/zPlausible Fragment StructureFragmentation Pathway
180[C₉H₁₂N₂O₂]⁺•Molecular Ion
150[C₈H₈NO₂]⁺Loss of •CH₂NH₂ from the molecular ion
135[C₈H₉NO]⁺•Loss of the acetamide group
107[C₇H₇O]⁺Cleavage of the O-CH₂ bond with rearrangement
93[C₆H₅O]⁺Cleavage of the ether bond to form the phenoxy cation
77[C₆H₅]⁺Loss of oxygen from the phenoxy cation
44[H₂NCO]⁺•Fragment corresponding to the amide group
30[CH₂NH₂]⁺α-cleavage of the aminomethyl group

The interpretation of these characteristic fragments allows for the structural confirmation of this compound. The retention time in the gas chromatogram would further serve to identify the compound in a mixture.

Future Research Directions and Emerging Paradigms for 2 2 Aminomethyl Phenoxy Acetamide Research

Exploration of Novel Therapeutic Applications

While the broader class of phenoxyacetamide derivatives has been investigated for a range of bioactivities, the specific therapeutic landscape for 2-[2-(Aminomethyl)phenoxy]acetamide remains an area ripe for exploration. Current research on related compounds suggests several promising avenues for future investigation.

Anticancer Research: The anti-proliferative activity of phenoxyacetamide derivatives is a significant area of interest. For instance, certain derivatives have shown cytotoxic efficacy against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer. mdpi.comnih.gov Some compounds have been found to induce apoptosis and arrest the cell cycle in cancer cells. mdpi.com Specifically, a novel phenoxy thiazole (B1198619) derivative demonstrated a potent cytotoxic effect by repressing HIF-1α through p53/MDM-2 mediated degradation. nih.gov Another study highlighted a derivative that exhibited anticancer, anti-inflammatory, and analgesic activities simultaneously. nih.gov The ability of some phenoxyacetamides to inhibit metalloproteinases (MMP-2 and MMP-9), enzymes involved in cancer cell migration and invasion, further underscores their potential as anticancer agents. smolecule.comnih.gov Future research on this compound could focus on its efficacy against a broader panel of cancer cell lines and the elucidation of its specific molecular targets within cancer pathways.

Neuroprotective Research: The potential for phenoxyacetamide derivatives to act as neuroprotective agents is an emerging field. One study on a synthetic salidroside (B192308) analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, demonstrated neuroprotective effects by regulating energy homeostasis and O-GlcNAcylation, suggesting a pro-survival pathway in the context of ischemic stroke. nih.gov Another area of exploration is the inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's disease. A series of 2-phenoxy-indan-1-ones showed high activity for AChE inhibition. nih.gov Given the structural similarities, investigating the neuroprotective and enzyme-inhibiting capabilities of this compound in models of neurodegenerative diseases is a logical next step.

Anti-inflammatory and Analgesic Research: Phenoxyacetamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov Some derivatives have shown potent anti-inflammatory effects, with halogen-containing derivatives demonstrating enhanced activity. nih.gov The mechanism for some of these compounds involves the inhibition of cyclooxygenase-II (COX-II), a key enzyme in the inflammatory cascade. archivepp.com The inhibition of c-Fos protein and mRNA expression in the brain of arthritic rats by N-(2-hydroxy phenyl) acetamide (B32628), a related compound, further points to the potential of this class in managing chronic pain and inflammation. nih.gov Future studies should assess the specific anti-inflammatory and analgesic profile of this compound and its potential as a selective COX-II inhibitor.

Table 1: Potential Therapeutic Applications of Phenoxyacetamide Derivatives

Therapeutic AreaResearch Findings on Related PhenoxyacetamidesPotential Future Research for this compound
Anticancer Cytotoxic against liver and breast cancer cell lines. mdpi.comnih.gov Induction of apoptosis and cell cycle arrest. mdpi.com Inhibition of metalloproteinases (MMP-2, MMP-9). smolecule.comnih.govScreening against a wide range of cancer cell lines. Investigation of specific molecular targets and mechanisms of action.
Neuroprotection Regulation of energy homeostasis and O-GlcNAcylation in ischemic stroke models. nih.gov Inhibition of acetylcholinesterase (AChE). nih.govEvaluation in models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's). Assessment of blood-brain barrier permeability.
Anti-inflammatory Inhibition of COX-II. archivepp.com Reduction of pro-inflammatory mediators. researchgate.netDetermination of specific anti-inflammatory and analgesic activity. Investigation of selectivity for COX-2 over COX-1.

Development of Targeted Delivery Systems for Phenoxyacetamide Derivatives

To enhance the therapeutic efficacy and minimize potential off-target effects of phenoxyacetamide derivatives like this compound, the development of targeted delivery systems is crucial. These systems aim to deliver the therapeutic agent specifically to the site of action, such as a tumor or an inflamed joint.

Nanoparticle-Based Carriers: Encapsulating phenoxyacetamide derivatives within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can improve their solubility, stability, and pharmacokinetic profile. These nanocarriers can be further functionalized with targeting ligands (e.g., antibodies, peptides, or small molecules) that recognize and bind to specific receptors overexpressed on target cells. This active targeting strategy can significantly increase the concentration of the drug at the desired site.

Prodrug Approaches: Another strategy involves modifying the structure of this compound to create a prodrug. A prodrug is an inactive form of a drug that is converted to the active form in the body, often at the target site by specific enzymes. This approach can improve the drug's absorption, distribution, metabolism, and excretion (ADME) properties and reduce systemic toxicity.

Stimuli-Responsive Systems: Advanced delivery systems can be designed to release the encapsulated drug in response to specific stimuli present in the microenvironment of the diseased tissue, such as changes in pH, temperature, or the presence of specific enzymes. This "on-demand" drug release can further enhance the specificity and effectiveness of the therapy.

Table 2: Targeted Delivery Strategies for Phenoxyacetamide Derivatives

Delivery SystemDescriptionPotential Advantages
Nanoparticle-Based Carriers Encapsulation in liposomes, polymeric nanoparticles, etc., with optional surface functionalization for active targeting.Improved solubility and stability, prolonged circulation time, enhanced targeting to specific cells or tissues.
Prodrugs Chemical modification to an inactive form that is activated at the target site.Improved ADME properties, reduced systemic toxicity, site-specific drug release.
Stimuli-Responsive Systems Drug release triggered by specific environmental cues (e.g., pH, temperature, enzymes)."On-demand" drug release, enhanced specificity, reduced off-target effects.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a deeper understanding of the biological effects of this compound, the integration of "omics" technologies is essential. These high-throughput approaches can provide a comprehensive profile of the compound's interactions with biological systems.

Genomics: By analyzing changes in gene expression in response to treatment with the compound, genomics can help identify the cellular pathways and molecular targets that are modulated. This can provide valuable insights into the compound's mechanism of action.

Proteomics: Proteomic studies can identify changes in the levels and post-translational modifications of proteins following compound administration. This can reveal the specific proteins that are directly or indirectly affected, further elucidating the compound's biological activity.

Metabolomics: Metabolomics involves the study of the complete set of small-molecule metabolites in a biological sample. By analyzing the metabolic profile of cells or tissues treated with this compound, researchers can understand its impact on cellular metabolism and identify potential biomarkers of its efficacy or toxicity.

The data generated from these omics studies can be integrated using systems biology approaches to construct a holistic view of the compound's effects and to identify novel therapeutic opportunities and potential safety concerns.

Application of Advanced Biophysical Techniques for Ligand-Target Interaction Analysis

A detailed understanding of how this compound interacts with its biological targets at the molecular level is crucial for rational drug design and optimization. Advanced biophysical techniques can provide high-resolution information on these interactions.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can determine the three-dimensional structure of the compound bound to its target protein. This information is invaluable for understanding the specific binding mode and for designing more potent and selective derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the structure and dynamics of the ligand-target complex in solution, providing insights into the binding interface and any conformational changes that occur upon binding.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These techniques can quantitatively measure the binding affinity and thermodynamics of the interaction between the compound and its target. This data is essential for structure-activity relationship (SAR) studies and for optimizing the compound's potency.

By combining these techniques, researchers can build a detailed picture of the ligand-target interaction, which can guide the development of next-generation phenoxyacetamide-based therapeutics with improved efficacy and safety profiles.

Translational Research Strategy Development (Preclinical to Investigational New Drug)

Advancing this compound from a promising preclinical candidate to an Investigational New Drug (IND) requires a well-defined translational research strategy. This strategy should encompass a series of studies designed to demonstrate the compound's safety and efficacy in relevant preclinical models and to provide the necessary data to support its evaluation in human clinical trials.

Key Components of a Translational Research Strategy:

Lead Optimization: Based on initial screening and SAR studies, the chemical structure of this compound may be modified to improve its potency, selectivity, and pharmacokinetic properties.

In-depth Preclinical Efficacy Studies: The optimized lead compound must be tested in robust in vivo models of the target disease to demonstrate its therapeutic potential. These studies should include dose-ranging experiments to identify the effective dose range.

Pharmacokinetics and ADME Studies: A thorough characterization of the compound's absorption, distribution, metabolism, and excretion is essential to understand its behavior in the body and to predict its human pharmacokinetics.

Toxicology and Safety Pharmacology: Comprehensive toxicology studies in at least two animal species are required to identify any potential adverse effects and to establish a safe starting dose for human trials. Safety pharmacology studies will assess the compound's effects on vital organ systems.

CMC (Chemistry, Manufacturing, and Controls): A scalable and reproducible manufacturing process for the drug substance must be developed. The drug product (e.g., tablet, capsule, or injectable formulation) must also be developed and characterized.

IND-Enabling Studies and Regulatory Submission: All the data from the preclinical studies are compiled into an IND application, which is submitted to the relevant regulatory authorities (e.g., the FDA in the United States) for review and approval to begin clinical trials.

A successful translational research program requires a multidisciplinary team of scientists, clinicians, and regulatory experts working in close collaboration to navigate the complex process of drug development.

Q & A

Basic: What are the most reliable synthetic routes for 2-[2-(Aminomethyl)phenoxy]acetamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling a phenoxy acetic acid derivative with an aminomethyl precursor. For example, a protocol adapted from phenoxy acetamide syntheses uses TBTU (coupling agent) and lutidine in dry dichloromethane (DCM) at room temperature to achieve high yields . Alternatively, base-mediated reactions (e.g., K₂CO₃ in acetonitrile) facilitate nucleophilic substitution between chloroacetamide and phenolic derivatives, as demonstrated in related acetamide syntheses . Yield optimization requires strict control of solvent polarity, temperature, and stoichiometric ratios of reagents. For instance, prolonged stirring (24 hours) in acetonitrile improves conversion rates .

Basic: Which spectroscopic and analytical methods are recommended for structural confirmation?

Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm) and acetamide carbonyl signals (δ ~170 ppm) to confirm regiochemistry .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • Mass Spectrometry (HR-MS) : Validate molecular weight and fragmentation patterns .
  • Single-crystal XRD : Resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced: How can computational modeling predict pharmacokinetic properties or biological target interactions?

Answer:
Tools like SwissADME or AutoDock Vina assess parameters such as:

  • Lipophilicity (LogP) : Predict blood-brain barrier penetration .
  • Molecular docking : Simulate binding affinities to enzymes (e.g., viral proteases or kinases) by aligning the aminomethyl-phenoxy moiety with active-site residues . For example, derivatives with electron-withdrawing substituents show enhanced hydrogen bonding in docking studies .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions often arise from variations in:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Functional group modifications : Substituents like nitro or methoxy groups alter solubility and bioavailability, leading to divergent IC₅₀ values .
  • Control experiments : Validate activity via dose-response curves and include reference compounds (e.g., cisplatin for cytotoxicity assays) .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions on the phenoxy ring?

Answer:

  • Directing groups : The aminomethyl moiety acts as an ortho/para director. Use Lewis acids (e.g., AlCl₃) to enhance para-substitution in nitration or halogenation reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at sterically accessible positions .
  • Protection/deprotection : Temporarily protect the amine group with Boc to prevent undesired side reactions during substitutions .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Column chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) to isolate polar intermediates .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for XRD analysis .
  • Filtration : Remove inorganic bases (e.g., K₂CO₃) via vacuum filtration before solvent evaporation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core modifications : Introduce substituents (e.g., halogens, methyl groups) to the phenoxy ring and assess changes in bioactivity .
  • Side-chain variations : Replace the acetamide with sulfonamide or urea groups to modulate hydrogen-bonding capacity .
  • Quantitative SAR (QSAR) : Use regression models to correlate electronic parameters (Hammett σ) with antimicrobial potency .

Basic: What are the solubility challenges, and how can they be addressed?

Answer:
The compound’s low aqueous solubility (due to aromatic and acetamide groups) can be mitigated by:

  • Co-solvents : Use DMSO or PEG-400 in biological assays .
  • Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo delivery .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Answer:

  • pH stability studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal analysis (TGA/DSC) : Determine decomposition temperatures and hygroscopicity .
  • Light exposure tests : Assess photodegradation under UV/visible light using accelerated stability chambers .

Advanced: What molecular dynamics approaches elucidate target-binding mechanisms?

Answer:

  • All-atom simulations (GROMACS) : Simulate binding to protein targets (e.g., SARS-CoV-2 main protease) over 100-ns trajectories to identify stable conformations .
  • MM-PBSA calculations : Estimate binding free energies by analyzing van der Waals and electrostatic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.